tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H22N2O4. It is a derivative of piperidine and benzo[d]oxazole, and it is often used in chemical research and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-oxo-2,3-dihydrobenzo[d]oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-oxo-3H-1,3-benzoxazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-6-11(7-9-19)12-4-5-14-13(10-12)18-15(20)22-14/h4-5,10-11H,6-9H2,1-3H3,(H,18,20) |
InChI Key |
UOBVDWUMNBPOSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)OC(=O)N3 |
Origin of Product |
United States |
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